molecular formula C5H9NO4 B165796 (3S,4S)-3,4-dihydroxy-d-proline CAS No. 138258-69-2

(3S,4S)-3,4-dihydroxy-d-proline

Cat. No.: B165796
CAS No.: 138258-69-2
M. Wt: 147.13 g/mol
InChI Key: HWNGLKPRXKKTPK-PZGQECOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3,4-dihydroxy-d-proline is a chiral amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a pyrrolidine ring, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-dihydroxy-d-proline typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the reduction of a suitable precursor, such as a pyrrolidine derivative, followed by selective hydroxylation at the desired positions. Reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and hydroxylating agents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using enzymes to achieve high stereoselectivity and yield. Enzymes such as hydroxylases and reductases can be employed to catalyze the specific transformations required to produce the compound. Additionally, large-scale chemical synthesis may utilize continuous flow reactors to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4-dihydroxy-d-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(3S,4S)-3,4-dihydroxy-d-proline has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3S,4S)-3,4-dihydroxy-d-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may participate in redox reactions, altering the redox state of biological molecules and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S)-3,4-Dihydroxybutanoic acid: Similar structure but with a butanoic acid backbone.

    (2R,3S,4S)-3,4-Dihydroxyhexanoic acid: Similar structure but with a hexanoic acid backbone.

    (2R,3S,4S)-3,4-Dihydroxycyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.

Uniqueness

(3S,4S)-3,4-dihydroxy-d-proline is unique due to its pyrrolidine ring, which imparts distinct stereochemical and electronic properties. This makes it a valuable compound for studying stereoselective reactions and for use in the synthesis of chiral molecules with specific biological activities.

Properties

CAS No.

138258-69-2

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2R,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m0/s1

InChI Key

HWNGLKPRXKKTPK-PZGQECOJSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](N1)C(=O)O)O)O

SMILES

C1C(C(C(N1)C(=O)O)O)O

Canonical SMILES

C1C(C(C(N1)C(=O)O)O)O

Synonyms

D-Proline, 3,4-dihydroxy-, (3S,4S)- (9CI)

Origin of Product

United States

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